molecular formula C18H17N3O2S B15014185 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B15014185
M. Wt: 339.4 g/mol
InChI Key: CQBOBAGKGAMOGS-UHFFFAOYSA-N
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Description

2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with acetyl, cyano, and methyl groups, a sulfanyl linkage, and an acetamide moiety attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone, cyanoacetamide, and methylamine under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 3-methylphenylamine and acetic anhydride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfanyl group and the cyano group are likely key functional groups that contribute to its biological activity by forming interactions with target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
  • 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
  • 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern on the pyridine ring and the presence of both sulfanyl and acetamide groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C18H17N3O2S/c1-11-5-4-6-15(7-11)21-17(23)10-24-18-14(9-19)8-16(13(3)22)12(2)20-18/h4-8H,10H2,1-3H3,(H,21,23)

InChI Key

CQBOBAGKGAMOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=C(C=C2C#N)C(=O)C)C

Origin of Product

United States

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